![molecular formula C20H24O7 B150141 Eupalinilide C CAS No. 757202-11-2](/img/structure/B150141.png)
Eupalinilide C
Overview
Description
Eupalinilide C is a natural product that can be isolated from Eupatorium lindleyanum .
Molecular Structure Analysis
The molecular formula of Eupalinilide C is C16H17NO2 . The IUPAC name is (4Z)-4-benzylidene-2-cyclohexyl-1,3-oxazol-5-one .Physical And Chemical Properties Analysis
Eupalinilide C has a molecular weight of 255.31 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 2 .Scientific Research Applications
Pharmaceutical Research
Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications due to its ability to interact with various biological targets . Its structural stability makes it a promising candidate for drug development .
Interaction with G-Protein Coupled Receptors
One of the key features of Eupalinilide C is its ability to interact with G-protein coupled receptors . These receptors play a crucial role in many biological processes and are the target of a large number of modern medicinal drugs.
Interaction with Ion Channels
Eupalinilide C also has the ability to interact with ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells. They are particularly prominent in the nervous system.
Enzyme Interactions
Eupalinilide C can interact with various enzymes . Enzymes are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.
Anti-TNBC Activity
Eupalinilide C and other sesquiterpene lactones have been found to exhibit anti-TNBC (Triple-Negative Breast Cancer) activity . TNBC is a subgroup of breast cancer that is particularly aggressive and has a lower survival rate .
Anti-Inflammatory Properties
Sesquiterpene lactones, a class of compounds rich in the genus Eupatorium L., which includes Eupalinilide C, have been found to have significant anti-inflammatory properties .
Antibiotic Properties
These compounds also exhibit antibiotic properties , making them a potential resource for the development of new antibiotic drugs.
Antitrypanosomal and Cell Cytotoxic Effects
Sesquiterpene lactones have been found to have antitrypanosomal and cell cytotoxic effects . This suggests potential applications in the treatment of diseases caused by trypanosomes, such as African sleeping sickness, and in the development of cytotoxic drugs used in cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
Eupalinilide C is a naturally occurring cyclic peptide isolated from the marine sponge Eupatorium lindleyanum . It has been widely studied for its potential therapeutic applications, due to its ability to interact with various biological targets, such as G-protein coupled receptors, ion channels, and enzymes .
Mode of Action
Eupalinilide C, like other sesquiterpene lactones, is a Michael addition acceptor . Its electrophilic moiety can react with the nucleophilic residues of the relevant active site, leading to a variety of bioactivities . This interaction with its targets results in changes at the molecular level, which can lead to various downstream effects.
Biochemical Pathways
It is known that sesquiterpene lactones, like eupalinilide c, can effectively inhibit tnbc cells in vitro . This suggests that Eupalinilide C may affect pathways related to cell growth and proliferation, particularly in the context of cancer cells.
Pharmacokinetics
It is known that eupalinilide c is soluble in chloroform, ethyl acetate, dimethylsulfoxide and other solvents, but insoluble in water . This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of Eupalinilide C’s action is largely dependent on the specific biological target it interacts with. For example, when interacting with cancer cells, it has been shown to have cytotoxic effects . More research is needed to fully understand the molecular and cellular effects of Eupalinilide C’s action.
Action Environment
The action of Eupalinilide C can be influenced by various environmental factors. could affect its efficacy and stability in different environments. Furthermore, its structural stability makes it a promising candidate for drug development .
properties
IUPAC Name |
[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNQZWRFKIHTPL-NPUYJLKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eupalinilide C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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